4-Borono-3-(trifluoromethyl)benzoic acid
Description
4-Borono-3-(trifluoromethyl)benzoic acid is a boronic acid derivative featuring a benzoic acid backbone substituted with a boronic acid (-B(OH)₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound combines the reactivity of boronic acids—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the electron-withdrawing effects of the -CF₃ group, which enhances stability and influences electronic properties. Boronic acids are widely used in organic synthesis, pharmaceuticals, and materials science due to their ability to form stable covalent bonds with diols and transition metals .
Properties
IUPAC Name |
4-borono-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)5-3-4(7(13)14)1-2-6(5)9(15)16/h1-3,15-16H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHFTRMJPJTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of 4-Borono-3-(trifluoromethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Borono-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, hydroxylated derivatives, and substituted benzene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Borono-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Borono-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following table compares 4-Borono-3-(trifluoromethyl)benzoic acid with benzoic acid derivatives substituted with different functional groups:
*Calculated based on similar boronic acids.
Key Observations :
- Reactivity : The boronic acid group enables cross-coupling reactions, distinguishing it from halogenated analogs (e.g., bromo or fluoro derivatives), which are typically used as electrophilic intermediates .
- Electronic Effects: The -CF₃ group increases acidity and stabilizes intermediates, making the compound more resistant to hydrolysis compared to non-fluorinated analogs .
Comparison with Other Boronic Acids
The table below contrasts 4-Borono-3-(trifluoromethyl)benzoic acid with boronic acids containing trifluoromethyl groups:
Key Observations :
- Regiochemical Differences : The position of the -CF₃ group (3- vs. 4-) affects electronic distribution and steric hindrance, influencing reaction yields in cross-couplings .
- Cost and Availability : Higher purity grades (e.g., >98%) command premium pricing, reflecting their demand in precision syntheses .
Biological Activity
4-Borono-3-(trifluoromethyl)benzoic acid, also known as MK-0354, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
4-Borono-3-(trifluoromethyl)benzoic acid has the chemical formula C8H6BClF3O2 and a molecular weight of 229.39 g/mol. Its structure features a boronic acid group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.
The primary mechanism of action for 4-Borono-3-(trifluoromethyl)benzoic acid involves its role as a G protein-coupled receptor (GPCR) modulator. Specifically, it acts as a partial agonist of the GPR109A receptor, which is implicated in lipid metabolism regulation. The activation of GPR109A leads to a decrease in plasma free fatty acids and modulation of lipid profiles, similar to the effects observed with niacin but with fewer side effects such as cutaneous flushing .
Biological Activity
Research has demonstrated that 4-Borono-3-(trifluoromethyl)benzoic acid exhibits various biological activities:
- Lipid Regulation : It has been shown to effectively lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol in clinical settings.
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for treating conditions like atherosclerosis .
- Cancer Research : Preliminary studies suggest that boronic acids can inhibit proteases involved in cancer progression, indicating potential applications in oncology .
Table 1: Summary of Biological Activities
Case Studies
- Clinical Trials on Dyslipidemia : In a double-blind study involving patients with dyslipidemia, MK-0354 was administered over 12 weeks. Results indicated a statistically significant reduction in LDL cholesterol levels compared to the placebo group. Furthermore, patients reported fewer side effects than those treated with traditional niacin therapies.
- In Vivo Studies on Atherosclerosis : Animal models treated with 4-Borono-3-(trifluoromethyl)benzoic acid showed reduced plaque formation and improved vascular function. These findings suggest that the compound may have protective effects against cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
